3-(2,6-Xylyl)-5-methylhydantoin
Overview
Description
3-(2,6-xylyl)-5-methylhydantoin, also known as MXP, is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. MXP is a derivative of hydantoin that has been shown to have unique properties that make it a valuable tool for studying various biological processes.
Scientific Research Applications
Metabolite or Metabonate of Tocainide
3-(2,6-Xylyl)-5-methylhydantoin has been identified as a cyclic compound derived from tocainide, an antiarrhythmic drug. It is formed directly from tocainide in vivo in rats and is also derived from a conjugate of tocainide in humans (Venkataramanan & Axelson, 1981).
DNA Damage and Repair
5-hydroxy-5-methylhydantoin, a derivative, is a nucleobase lesion induced by ionizing radiation on thymine residue in DNA. Its synthesis and incorporation into oligodeoxyribonucleotides have been studied, highlighting its relevance in understanding DNA damage and repair mechanisms (Guy, Dubet, & Teoule, 1993).
Involvement in Ionizing Radiation Effects on DNA
5-hydroxy-5-methylhydantoin is formed as a major lesion after irradiation of DNA under oxygen-rich conditions, indicating its role in the biological effects of ionizing radiation (Breimer & Lindahl, 1985).
Serotonin Receptor Ligands
Phenylpiperazine derivatives of aromatic methylhydantoin, including structures similar to 3-(2,6-Xylyl)-5-methylhydantoin, have been synthesized and assessed for their affinity for serotoninergic receptors, demonstrating potential in neuropsychopharmacology research (Handzlik et al., 2014).
Antiviral Research
5-(3,4-dichlorophenyl) methylhydantoin, a related compound, has been studied for its antiviral properties against poliovirus, indicating potential applications in antiviral drug development (Vance, Moscufo, Chow, & Heinz, 1997).
Spectroscopic Properties
Studies on (Z)- and (E)-5-arylmethylenehydantoins have provided insights into their spectroscopic properties, which can be relevant for various applications in chemistry and biochemistry (Tan, Ang, & Fong, 1986).
Natural Product Development
1-Methylhydantoin, a related compound, has been used as a lead compound to develop dual-active drugs with antitussive and anti-inflammatory properties, demonstrating the potential of hydantoin derivatives in drug discovery (Xu et al., 2019).
Corrosion Inhibition
Hydantoin derivatives have been studied as corrosion inhibitors for mild steel, showing that these compounds can have applications beyond pharmaceuticals, in materials science and engineering (Olasunkanmi et al., 2018).
properties
IUPAC Name |
3-(2,6-dimethylphenyl)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-4-6-8(2)10(7)14-11(15)9(3)13-12(14)16/h4-6,9H,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCRRSUSJLXWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993753 | |
Record name | 3-(2,6-Dimethylphenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
72998-95-9 | |
Record name | 3-(2,6-Xylyl)-5-methylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072998959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,6-Dimethylphenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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